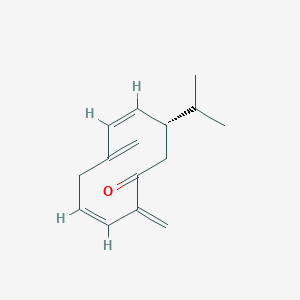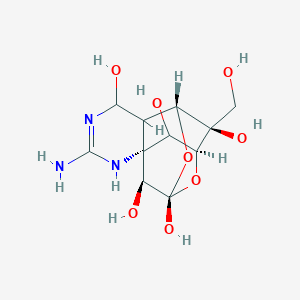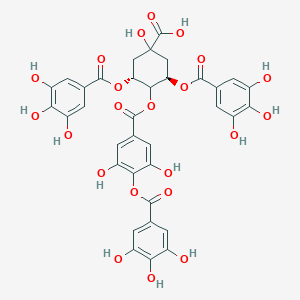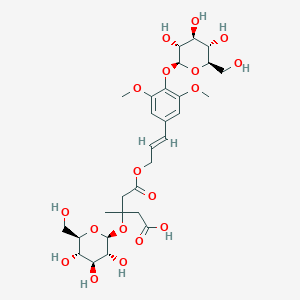
Perplanone D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perplanone D is a natural product that belongs to the family of sesquiterpenoids. It was first isolated from the plant Perilla frutescens in 2007. Since then, it has gained attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Perplanone D is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Moreover, it has been reported to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been reported to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Perplanone D has several advantages for lab experiments. It is a natural product that can be synthesized chemically, which provides a reliable source of this compound for research purposes. Moreover, it has been found to have various potential applications in scientific research, including anti-inflammatory, anti-tumor, and neuroprotective activities. However, there are also limitations for lab experiments with this compound. The synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes. Moreover, the mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for research on Perplanone D. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases, need to be explored further. Third, the development of new synthetic methods for this compound may improve its availability for research purposes. Fourth, the pharmacokinetics and toxicity of this compound need to be evaluated to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, this compound is a natural product that has gained attention from the scientific community due to its potential applications in various fields. The chemical synthesis of this compound provides a reliable source of this compound for research purposes. This compound has been found to have various potential applications in scientific research, including anti-inflammatory, anti-tumor, and neuroprotective activities. However, there are also limitations for lab experiments with this compound. Further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
Perplanone D is a natural product that can be extracted from the plant Perilla frutescens. However, the yield of this compound from the plant is very low. Therefore, chemical synthesis of this compound has been developed. The synthesis of this compound involves several steps, including the preparation of the starting material, the formation of the key intermediate, and the final cyclization. The chemical synthesis of this compound has been reported in the literature, and it provides a reliable source of this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
Perplanone D has been found to have various potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been reported to have a neuroprotective effect and to improve cognitive function. These findings suggest that this compound has potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
123163-72-4 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(3Z,7Z,9S)-2,6-dimethylidene-9-propan-2-ylcyclodeca-3,7-dien-1-one |
InChI |
InChI=1S/C15H20O/c1-11(2)14-9-8-12(3)6-5-7-13(4)15(16)10-14/h5,7-9,11,14H,3-4,6,10H2,1-2H3/b7-5-,9-8-/t14-/m0/s1 |
InChI-Schlüssel |
WANYVSMIXZOJBS-RJYWFDSTSA-N |
Isomerische SMILES |
CC(C)[C@@H]/1CC(=O)C(=C)/C=C\CC(=C)/C=C1 |
SMILES |
CC(C)C1CC(=O)C(=C)C=CCC(=C)C=C1 |
Kanonische SMILES |
CC(C)C1CC(=O)C(=C)C=CCC(=C)C=C1 |
Synonyme |
perplanone D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)




![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)


![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)